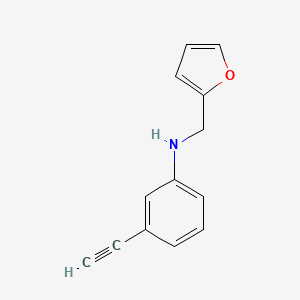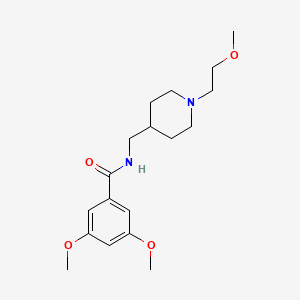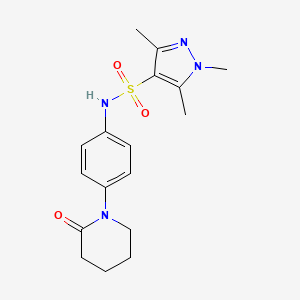
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism Studies
A study on the metabolism, excretion, and pharmacokinetics of a closely related dipeptidyl peptidase IV inhibitor reveals insights into its absorption, distribution, and elimination across different species, including rats, dogs, and humans. This compound demonstrates rapid absorption and primarily undergoes hydroxylation, suggesting a pathway for metabolic studies of similar compounds (Sharma et al., 2012).
Antimicrobial Activity
Research on pyrimidine derivatives has shown that they exhibit significant antimicrobial activity, suggesting their potential as templates for developing new antimicrobial agents. These compounds, synthesized by reacting chalcones with isoniazid, displayed activity comparable to standard drugs such as ciprofloxacin and fluconazole, highlighting their importance in pharmaceutical research (Kumar et al., 2012).
Synthesis of Novel Compounds
A study describes a facile and versatile procedure for synthesizing novel chromeno[4,3-d]pyrimidin-5-ol derivatives, illustrating the broad applicability of pyrimidine compounds in the synthesis of new chemical entities. This research underlines the significance of pyrimidine derivatives in medicinal chemistry and drug design (Sambaiah et al., 2017).
Analytical Method Development
The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent demonstrate the role of pyrimidine derivatives in analytical chemistry. This study emphasizes the importance of such compounds in ensuring the quality and safety of pharmaceutical products (Severina et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Research into the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for use in OLEDs points to the utility of pyrimidine-related structures in materials science. These compounds exhibit remarkable Stokes' shifts, demonstrating their potential in the development of new materials for electronic and optoelectronic applications (Volpi et al., 2017).
Direcciones Futuras
Piperidine derivatives are a key area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis, characterization, and biological evaluation of new piperidine derivatives, including “(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone”.
Propiedades
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAIAVQDVWLLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)
![[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B2591735.png)

![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2591746.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2591747.png)
![N-benzyl-2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2591750.png)
![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)
![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)

![methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate](/img/structure/B2591754.png)
![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)
